![molecular formula C9H8N2O2S B15173112 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde CAS No. 920536-37-4](/img/structure/B15173112.png)
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is a heterocyclic compound that features both imidazole and furan rings The imidazole ring is known for its presence in many biologically active molecules, while the furan ring is a common motif in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of catalytic cyclization and functional group compatibility, are likely to be employed.
Análisis De Reacciones Químicas
Types of Reactions
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong acids or bases.
Major Products
Oxidation: 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carboxylic acid.
Reduction: 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-methanol.
Substitution: Various substituted imidazole and furan derivatives.
Aplicaciones Científicas De Investigación
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is not well-documented. compounds containing imidazole rings often interact with biological targets such as enzymes and receptors. The furan ring may also contribute to the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
5-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group and an acetic acid moiety.
Uniqueness
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is unique due to the presence of both imidazole and furan rings, which can confer a combination of biological activity and chemical reactivity. This dual functionality makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
920536-37-4 |
|---|---|
Fórmula molecular |
C9H8N2O2S |
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
5-[(5-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2S/c1-6-4-10-9(11-6)14-8-3-2-7(5-12)13-8/h2-5H,1H3,(H,10,11) |
Clave InChI |
WFUCARHAXBRQOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N1)SC2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



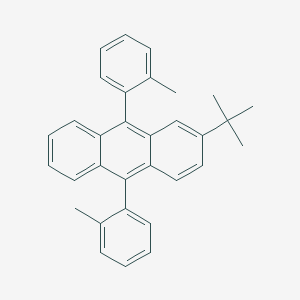
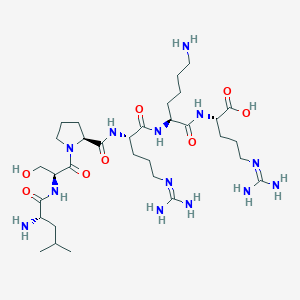
![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)
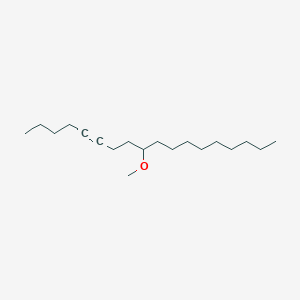
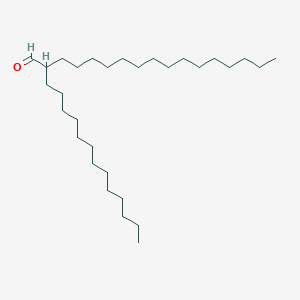
![4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B15173059.png)
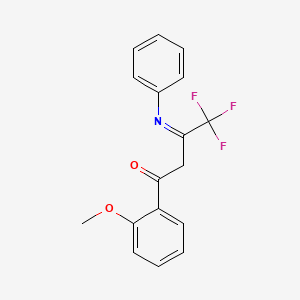
![Bis[(3-fluorophenyl)methyl]stannanone](/img/structure/B15173075.png)
![1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium](/img/structure/B15173081.png)
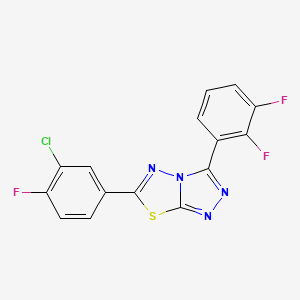
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(5-chloro-2-methylphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173098.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B15173100.png)
![1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene](/img/structure/B15173101.png)
